5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose
Overview
Description
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is a key intermediate in the synthesis of various compounds used in the biomedical industry . It plays a crucial role in the development of drugs targeting diseases such as cancer and viral infections . It has a molecular formula of C10H16O7 and a molecular weight of 248.23 .
Synthesis Analysis
This compound is a valuable compound widely utilized in biomedical research . It is commonly used as a starting material for the synthesis of various pharmaceuticals, particularly those targeting specific diseases like cancer, diabetes, and viral infections . The 3-OH group can be directly manipulated, the 5,6-O-isopropylidene protection is selectively cleavable; oxidation and reduction of the 3-OH leads to an allofuranose derivative .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO[C@@H]1C@(C)O2)([H])[C@]2([H])O[C@@H]1COC(OC)=O
. The InChI string is 1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1
. Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of various compounds used in the biomedical industry . It plays a crucial role in the development of drugs targeting diseases such as cancer and viral infections . The 3-OH group can be directly manipulated, the 5,6-O-isopropylidene protection is selectively cleavable; oxidation and reduction of the 3-OH leads to an allofuranose derivative .Physical and Chemical Properties Analysis
The compound has a molecular formula of C10H16O7 and a molecular weight of 248.23 . It is stored at -20°C .Scientific Research Applications
Synthesis of Polycyclic Carbohydrates
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose serves as a precursor for the synthesis of condensed polycyclic carbohydrates. This process involves cyclization to create highly reactive cyclic enamines, enabling the formation of extra rings fused to the sugar backbone. The characteristics of the resulting compounds, including their strained nature and potential functionalization, were studied through X-ray diffraction analysis and NMR studies (Cordeiro et al., 2007).
Creation of Novel Carbohydrate Intermediates
The transformation of this compound into novel carbohydrate intermediates has been achieved. These intermediates can be efficiently converted into unique cyclic sugar derivatives with unusual molecular skeletons, offering a route to synthesize a diverse array of products (Cordeiro et al., 2006).
Development of Ferrocene-Carbohydrate Amides
This compound has been used in the preparation of new ferrocene-carbohydrate amides derived from pentose and hexose sugar derivatives. These compounds exhibit notable properties such as cytotoxicity, antimicrobial activity, antioxidant properties, and are stable under physiological conditions. Their electronic and optical properties were also explored (Trivedi et al., 2012).
Enantioselective Reactions in Organic Chemistry
This compound derivatives have been used as chiral catalysts for enantioselective reactions, particularly for the addition of diethylzinc to aldehydes. This demonstrates its utility in asymmetric synthesis and enantioselective catalysis (Cho & Kim, 1996).
Role in Synthetic Precursor Formation
The compound serves as a starting point for generating synthetic precursors like cyclic enamines. These precursors are crucial for producing fused cyclic sugar derivatives with unique molecular structures, which are potential candidates for drug analogues and other applications in organic synthesis (Cordeiro et al., 2006).
Applications in Structural Analysis
The compound has been instrumental in structural analysis studies, such as in the synthesis and analysis of 5-deoxy-3-O-methyl-5-C-[(R)- and (S)-phenylphosphinothioyl]-α- and β-D-xylopyranoses. These studies contribute to the understanding of sugar analogues and their potential applications in various fields of chemistry (Hanaya et al., 1988).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl methyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDOHLQEKFUTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969385 | |
Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-33-7 | |
Record name | NSC18194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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